molecular formula C16H16 B15075536 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- CAS No. 66081-13-8

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro-

Cat. No.: B15075536
CAS No.: 66081-13-8
M. Wt: 208.30 g/mol
InChI Key: BDGDXZGHWJTCIG-UHFFFAOYSA-N
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Description

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- is a complex organic compound with the molecular formula C16H16 and a molecular weight of 208.2982 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- involves several steps, typically starting with simpler organic molecules that undergo a series of reactions to form the complex polycyclic structure. Common synthetic routes include cyclization reactions, where smaller ring structures are fused together under specific conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency, as well as optimized reaction conditions such as temperature and pressure control .

Chemical Reactions Analysis

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or nucleophiles.

    Addition: The compound can participate in addition reactions where atoms or groups are added to the double bonds present in its structure.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- can be compared with other similar polycyclic compounds, such as:

    Cyclopentadiene: A simpler polycyclic compound with fewer fused rings.

    Naphthalene: Another polycyclic compound with a different ring structure.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

The uniqueness of 1,6-Ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene,1,1a,3a,3b,5a,5b,6,6a,6b,6c-decahydro- lies in its complex fused ring structure, which imparts distinct chemical and physical properties.

Biological Activity

Molecular Structure

The structure of the compound consists of multiple fused rings that contribute to its unique chemical properties. The arrangement of carbon atoms and the presence of double bonds play crucial roles in its reactivity and biological interactions.

Key Properties

  • Molecular Formula: C16H16C_{16}H_{16}
  • Molecular Weight: 208.2982 g/mol
  • IUPAC Standard InChIKey: BDGDXZGHWJTCIG-UHFFFAOYSA-N

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for similar compounds. For instance:

  • Cell Lines Tested: Various human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values: The concentration required to inhibit cell growth by 50% varies significantly among different compounds within the same class. Further studies are needed to establish the IC50 for this specific compound.

The biological activity may be attributed to:

  • Electrophilic Nature: The ability to form adducts with cellular macromolecules.
  • Reactive Oxygen Species (ROS) Generation: Leading to oxidative stress in cells.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds. It was found that modifications in the molecular structure significantly influenced anticancer activity. The study highlighted that compounds with higher planarity and electron-rich regions demonstrated enhanced cytotoxic effects against various cancer cell lines.

Study 2: Genotoxicity Assessment

Another investigation assessed the genotoxic potential of similar polycyclic compounds using the Ames test. Results indicated that certain derivatives could induce mutations in bacterial strains, suggesting a need for further evaluation of genotoxicity for this compound.

Data Summary Table

PropertyValue
Molecular FormulaC16H16C_{16}H_{16}
Molecular Weight208.2982 g/mol
CAS Registry Number66081-13-8
Anticancer ActivityPromising (inferred)
Cytotoxicity (IC50)Needs further study
GenotoxicityPotentially genotoxic

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,6-ethenocyclopenta[cd]pentaleno[2,1,6-gha]pentalene derivatives, and how do reaction conditions influence isomer formation?

  • Methodology : Synthetic strategies often involve cycloaddition or thermal rearrangements of polycyclic precursors. For example, Prinzbach’s work on pagodane derivatives highlights the use of reductive/oxidative transformations to stabilize strained frameworks . Key variables include temperature (e.g., 80–120°C for thermal stability) and catalysts (e.g., Pd/C for hydrogenation). Characterization via X-ray crystallography (as in Paquette’s dodecahedrane studies) is critical to confirm stereochemistry .
  • Data Contradictions : Some routes yield mixed isomers due to competing [4+2] vs. [2+2] cycloadditions. Comparative HPLC analysis is recommended to resolve ambiguities.

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate between decahydro and partially unsaturated analogs of this compound?

  • Methodology :

  • ¹³C NMR : Decahydro derivatives exhibit distinct signals for bridgehead carbons (δ 25–35 ppm) versus unsaturated analogs (δ 120–140 ppm for sp² carbons) .
  • IR : Absence of C=C stretching (~1600 cm⁻¹) confirms full hydrogenation .
    • Validation : Cross-reference with computational spectra (e.g., DFT calculations) to resolve overlapping signals .

Advanced Research Questions

Q. What computational models best predict the electronic and steric strain in this polycyclic system, and how do they correlate with experimental reactivity?

  • Methodology :

  • DFT or QSPR : Use quantum chemistry tools (e.g., Gaussian) to calculate strain energy and HOMO-LUMO gaps. For example, Eaton’s dodecahedrane studies employed semi-empirical methods to predict thermal stability .
  • Correlation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for decomposition) .
    • Challenges : Discrepancies arise in systems with non-covalent interactions (e.g., van der Waals forces in crystal packing) .

Q. How does the compound’s topology influence its supramolecular assembly in crystalline phases?

  • Methodology :

  • X-ray Diffraction : Analyze packing motifs (e.g., herringbone vs. layered structures) and quantify void spaces using Mercury software .
  • Thermal Analysis : DSC/TGA reveals phase transitions linked to molecular flexibility .
    • Case Study : Paquette’s crystal structure of pentagonal dodecahedrane showed unexpected helicity due to steric crowding .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of decahydro derivatives under oxidative conditions?

  • Hypothesis Testing :

  • Controlled Oxidation : Expose samples to O₂ at varying pressures (1–5 atm) and monitor via GC-MS. Prinzbach’s work noted instability in pagodanes above 100°C .
  • EPR Spectroscopy : Detect radical intermediates to identify degradation pathways .
    • Resolution : Stability is highly solvent-dependent; use inert matrices (e.g., perfluorinated oils) to suppress side reactions.

Q. Methodological Framework Integration

Q. What theoretical frameworks (e.g., graph theory, topology) guide the design of novel analogs with tailored properties?

  • Approach :

  • Graph Theory : Map the compound’s connectivity to predict synthetic accessibility (e.g., Harary index for complexity) .
  • Topological Descriptors : Use π-electron density models to engineer charge-transfer complexes .
    • Validation : Cross-disciplinary collaboration with computational chemists is essential .

Properties

CAS No.

66081-13-8

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

hexacyclo[8.5.1.02,6.03,14.07,16.011,15]hexadeca-4,8,12-triene

InChI

InChI=1S/C16H16/c1-2-8-10-5-6-12-11-4-3-9-7(1)13(8)16(14(9)11)15(10)12/h1-16H

InChI Key

BDGDXZGHWJTCIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C=CC4C3C5C2C1C6C5C4C=C6

Origin of Product

United States

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